molecular formula C23H28N4O3S B2958016 4-(N-benzyl-N-ethylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1170219-87-0

4-(N-benzyl-N-ethylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No. B2958016
CAS RN: 1170219-87-0
M. Wt: 440.56
InChI Key: HHOQEVYHTDTYIW-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-ethylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, also known as BEZ235, is a novel dual PI3K/mTOR inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis of various benzamide-based compounds and their derivatives, revealing their potential for creating a wide range of heterocyclic compounds. For instance, studies have described the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives from thiophenylhydrazonoacetates, showcasing the versatility of benzamide derivatives in heterocyclic synthesis (Mohareb et al., 2004). Additionally, the creation of benzamide-based 5-aminopyrazoles and their fused heterocycles has been reported, with some compounds displaying significant antiviral activities, highlighting the therapeutic potential of such molecules (Hebishy et al., 2020).

Biological Activities and Therapeutic Potential

The study of aromatic sulfonamide inhibitors of carbonic anhydrases has revealed nanomolar inhibitory activity against several isoenzymes, suggesting potential applications in treating diseases related to enzyme dysregulation (Supuran et al., 2013). Furthermore, the synthesis and evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have indicated potential biological applications, with some compounds showing promise as inhibitors of human recombinant alkaline phosphatase, suggesting their relevance in medicinal chemistry (Saeed et al., 2015).

Pharmacological Applications

The exploration of benzamide derivatives for pharmacological use has led to the identification of compounds with significant biological activities. For example, research into substituted 4-pyrazolylbenzoates has contributed to understanding hydrogen-bonded supramolecular structures, potentially influencing the design of molecules with tailored pharmacological properties (Portilla et al., 2007).

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S/c1-5-26(16-19-9-7-6-8-10-19)31(29,30)21-13-11-20(12-14-21)23(28)24-22-15-18(4)25-27(22)17(2)3/h6-15,17H,5,16H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOQEVYHTDTYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NN3C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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